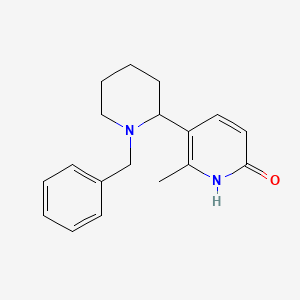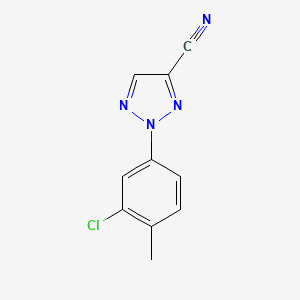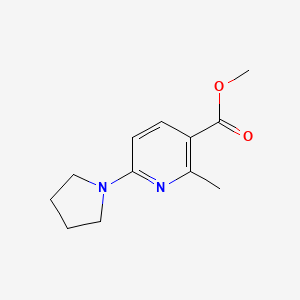
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropoxyphenyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropoxyphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction, and the acetonitrile group can be added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its electronic properties and solubility.
Uniqueness
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropoxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
2-[3-(3-propan-2-yloxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3O/c1-10(2)18-13-5-3-4-11(8-13)14-9-12(6-7-15)16-17-14/h3-5,8-10H,6H2,1-2H3,(H,16,17) |
InChIキー |
LTZZQKQZJAENRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


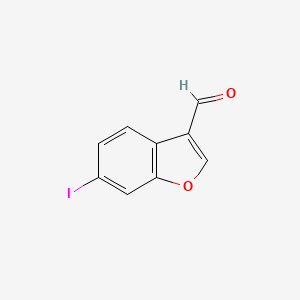
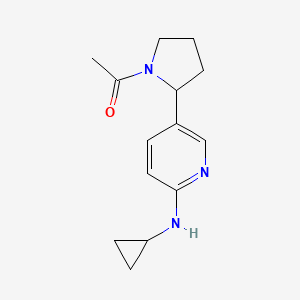
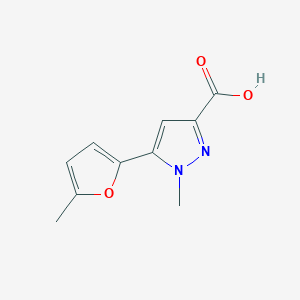
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
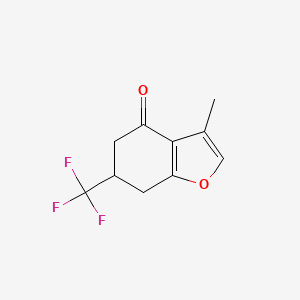
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
